molecular formula C9H18N2O2S B13035206 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide

Cat. No.: B13035206
M. Wt: 218.32 g/mol
InChI Key: FGVBQHIMNQYWHB-UHFFFAOYSA-N
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Description

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is a heterocyclic compound that contains both piperidine and thiomorpholine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Piperidin-3-yl)thiomorpholine1,1-dioxide typically involves the reaction of piperidine derivatives with thiomorpholine derivatives under specific conditions. One common method involves the use of piperidine and thiomorpholine in the presence of oxidizing agents to form the desired compound . The reaction conditions often include controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product . The use of automated systems and advanced purification techniques such as chromatography can further enhance the efficiency of industrial production.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and thiomorpholine derivatives, such as 4-(Piperidin-4-yl)thiomorpholine1,1-dioxide and 4-(Piperidin-1-yl)thiomorpholine1,1-dioxide .

Uniqueness

4-(Piperidin-3-yl)thiomorpholine1,1-dioxide is unique due to its specific structural configuration, which imparts distinct chemical and biological properties.

Biological Activity

Introduction

4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article reviews the available literature on the biological activity of this compound, focusing on its pharmacological potential, including antibacterial, enzyme inhibition, and other therapeutic effects.

Chemical Structure and Properties

The compound features a piperidine ring fused with a thiomorpholine structure, which contributes to its unique chemical properties. The presence of the sulfonyl group in its structure enhances its reactivity and biological interactions.

Antibacterial Activity

Various studies have highlighted the antibacterial properties of compounds similar to 4-(Piperidin-3-yl)thiomorpholine 1,1-dioxide. For instance, compounds containing piperidine moieties have shown significant activity against several bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity LevelIC50 (µM)
4-(Piperidin-3-yl)thiomorpholineSalmonella typhiModerate to StrongNot specified
Piperidine Derivative ABacillus subtilisStrong2.14 ± 0.003
Piperidine Derivative BE. coliWeak to ModerateNot specified

Enzyme Inhibition

Inhibition of key enzymes is another area where this compound shows promise. Studies indicate that piperidine derivatives can act as acetylcholinesterase (AChE) inhibitors, which are crucial for treating neurodegenerative diseases . Furthermore, these compounds have demonstrated significant urease inhibitory activity, which is vital for managing urinary infections.

Table 2: Enzyme Inhibition Potency

Compound NameEnzyme TargetInhibition TypeIC50 (µM)
4-(Piperidin-3-yl)thiomorpholineAcetylcholinesteraseInhibitorNot specified
Piperidine Derivative CUreaseStrong Inhibition1.21 ± 0.005

Table 3: Cytotoxic Activity Against Cancer Cell Lines

Compound NameCancer Cell LineIC50 (µM)
Piperidine Derivative DHeLa (Cervical Cancer)2.76
Piperidine Derivative ECaCo-2 (Colon Cancer)9.27

Case Study 1: Synthesis and Evaluation

A study synthesized a series of piperidine derivatives and evaluated their antibacterial and enzyme inhibitory activities. The results indicated that modifications in the piperidine structure significantly enhanced their pharmacological profiles . The most active compounds showed IC50 values in the low micromolar range.

Case Study 2: Molecular Docking Studies

Molecular docking studies have been conducted to understand the interaction mechanisms between these compounds and biological targets. These studies revealed that the binding affinity was influenced by the structural features of the piperidine derivatives .

Properties

Molecular Formula

C9H18N2O2S

Molecular Weight

218.32 g/mol

IUPAC Name

4-piperidin-3-yl-1,4-thiazinane 1,1-dioxide

InChI

InChI=1S/C9H18N2O2S/c12-14(13)6-4-11(5-7-14)9-2-1-3-10-8-9/h9-10H,1-8H2

InChI Key

FGVBQHIMNQYWHB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CNC1)N2CCS(=O)(=O)CC2

Origin of Product

United States

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